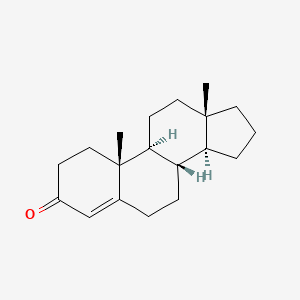

Androst-4-en-3-one

Description

Nomenclature and Chemical Identity in Research Contexts

In scientific literature and research, Androst-4-en-3-one is identified by several names and chemical identifiers, which are crucial for accurate documentation and communication. The systematic name for this compound, following the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is (8S,9S,10R,13S,14S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one. wikipedia.org

This compound is also commonly referred to by various synonyms, including 4-Androsten-3-one, 17-Deoxytestosterone, and delta4-Androsten-3-one. wikipedia.org The use of these different names can vary depending on the historical context and the specific field of research. For clarity and precision in research and clinical settings, the Chemical Abstracts Service (CAS) Registry Number provides a unique identifier for each chemical substance. The CAS number for this compound is 2872-90-4. wikipedia.org

The chemical and physical properties of this compound are summarized in the interactive data table below, providing a concise reference for its molecular characteristics.

Historical Context of Steroid Research Involving this compound

The historical context of this compound is deeply intertwined with the broader history of steroid hormone research, a field that saw remarkable advancements in the 1930s. During this "Decade of the Sex Hormones," the structures of key sex hormones were elucidated, laying the groundwork for understanding their biosynthesis and physiological roles. acs.org

Pioneering work by chemists such as Adolf Butenandt and Leopold Ruzicka was instrumental in isolating and synthesizing various steroid hormones. In 1931, Butenandt successfully isolated androsterone (B159326), a male sex hormone, and in 1934, he and his team synthesized progesterone (B1679170). britannica.comnih.gov Concurrently, Leopold Ruzicka was also at the forefront of this research, successfully synthesizing androsterone and testosterone (B1683101). uzh.ch These achievements were critical, as they not only confirmed the chemical structures of these vital compounds but also made them available for further study and potential therapeutic use. The 1939 Nobel Prize in Chemistry was awarded jointly to Butenandt and Ruzicka for their work on sex hormones. encyclopedia.comnobelprize.org

The synthesis of these hormones often involved intermediates that were structurally related to this compound. For instance, the synthesis of testosterone from cholesterol, a process worked on by both Butenandt and Ruzicka, involves androstenedione (B190577) as a key intermediate. nobelprize.orgresearchgate.net Androstenedione (Androst-4-ene-3,17-dione) is a closely related compound to this compound, differing only by the presence of a ketone group at the C17 position.

The large-scale production of steroid hormones was made possible through the groundbreaking work of researchers like Russell Earl Marker and Percy Lavon Julian. Marker's development of the "Marker Degradation" process in the late 1930s and early 1940s utilized plant-derived sterols, particularly diosgenin (B1670711) from Mexican yams, to synthesize progesterone and other steroids economically. acs.orgwikipedia.org This innovation was a pivotal moment, establishing Mexico as a center for steroid production. acs.org

Percy Lavon Julian, another key figure, was a pioneer in the industrial-scale chemical synthesis of hormones like progesterone and testosterone from plant sterols such as stigmasterol (B192456) and sitosterol. blackhistorymonth.org.uksigmaxi.orgoup.com His work significantly reduced the cost of steroid intermediates, making these crucial medicines more accessible. blackhistorymonth.org.uksigmaxi.org The efforts of these and other scientists, including Carl Djerassi who was instrumental in the development of the first oral contraceptive, created a robust foundation for the steroid drug industry and a deeper understanding of steroid biochemistry, in which intermediates like this compound play a fundamental role. wikipedia.orgsciencehistory.org

Significance of this compound as a Central Steroid Intermediate

This compound, often in the context of its 17-oxo derivative androstenedione, is a critical juncture in the steroidogenic pathway, serving as a precursor for the biosynthesis of both androgens and estrogens. wikipedia.orgmadeformedical.com Its central role lies in its position as an intermediate that can be directed toward the synthesis of either testosterone or estrone (B1671321), depending on the enzymatic machinery present in a particular tissue. wikipedia.org

The biosynthesis of androstenedione, and by extension the androstane (B1237026) skeleton of this compound, can occur through two primary pathways originating from cholesterol. wikipedia.orgmadeformedical.com The predominant pathway involves the conversion of 17α-hydroxypregnenolone to dehydroepiandrosterone (B1670201) (DHEA), which is then converted to androstenedione by the enzyme 3β-hydroxysteroid dehydrogenase. wikipedia.org A secondary pathway involves the direct conversion of 17α-hydroxyprogesterone to androstenedione. wikipedia.org

Once formed, androstenedione stands at a metabolic crossroads. Its conversion to testosterone is catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase. wikipedia.orgnih.gov This is a crucial step in the production of the primary male sex hormone. Conversely, androstenedione can be converted to estrone, an estrogen, through the action of the enzyme aromatase (cytochrome P450 19A1). wikipedia.orgnih.gov This conversion is a key step in estrogen biosynthesis.

The tissue-specific expression of these enzymes dictates the ultimate fate of androstenedione and highlights the significance of this compound's structural backbone in steroid hormone production. For example, in theca cells of the ovary, androstenedione is produced and then transferred to granulosa cells, which express high levels of aromatase, leading to the production of estrogens. wikipedia.org

The following interactive data table summarizes the key conversions involving the this compound backbone.

Structure

3D Structure

Properties

IUPAC Name |

(8S,9S,10R,13S,14S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h12,15-17H,3-11H2,1-2H3/t15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEZLHAVPJYYIQ-VMXHOPILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC1C3CCC4=CC(=O)CCC4(C3CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@H]1[C@@H]3CCC4=CC(=O)CC[C@@]4([C@H]3CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501319188 | |

| Record name | 17-Deoxytestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501319188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2872-90-4 | |

| Record name | Androst-4-en-3-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 17-Deoxytestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501319188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Origin of Androst 4 En 3 One

Precursor Pathways in Steroidogenesis

The journey to Androstenedione (B190577) begins with cholesterol, the fundamental building block for all steroid hormones.

Cholesterol as the Primary Sterol Precursor

Cholesterol is the foundational precursor for all steroid hormones, including Androstenedione e-apem.orgoup.commdpi.comfrontiersin.orgmdpi.comnih.gov. The initial, rate-limiting step in steroidogenesis involves the transport of cholesterol from the outer mitochondrial membrane to the inner mitochondrial membrane, facilitated by the steroidogenic acute regulatory (StAR) protein. Within the inner mitochondrial membrane, the enzyme cholesterol side-chain cleavage enzyme (CYP11A1, also known as P450scc) cleaves the cholesterol side chain, converting it into pregnenolone (B344588) wikipedia.orgoup.commdpi.comnih.govmdpi.com. Pregnenolone is the first C21 steroid and serves as the starting point for all subsequent steroidogenic cascades wikipedia.orgmdpi.commdpi.com. Cholesterol itself can be sourced from de novo synthesis within the cell, stored cholesteryl esters, or uptake from circulating lipoproteins like LDL and HDL oup.comfrontiersin.orgmdpi.comresearchgate.net.

Conversion from 17α-hydroxypregnenolone via DHEA

One of the primary pathways for Androstenedione synthesis involves 17α-hydroxypregnenolone wikipedia.orgwikipedia.org. In this pathway, 17α-hydroxypregnenolone is converted to dehydroepiandrosterone (B1670201) (DHEA) by the 17,20-lyase activity of the cytochrome P450 enzyme CYP17A1 wikipedia.orgmdpi.comwikipedia.orgglowm.comoup.comnih.govnih.gov. Subsequently, DHEA is transformed into Androstenedione by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD), specifically HSD3B2 in the adrenal glands and gonads wikipedia.orgimmunotech.czmdpi.comnih.govnih.govnih.govcambridge.orgmdpi.comkarger.com. This Δ5 pathway, leading to DHEA, is considered the major route for androgen synthesis in humans oup.com.

Conversion from 17α-hydroxyprogesterone

An alternative pathway to Androstenedione involves 17α-hydroxyprogesterone wikipedia.orgimmunotech.czimmunotech.cz. This C21 steroid, which is also a precursor for cortisol synthesis, can be directly converted to Androstenedione through the 17,20-lyase activity of CYP17A1 wikipedia.orgimmunotech.czglowm.comimmunotech.cz. While this conversion occurs in humans, it is noted that the efficiency of CYP17A1 in converting 17α-hydroxyprogesterone to Androstenedione is significantly lower in humans compared to rodents and ungulates, with the Δ5 pathway via DHEA being more predominant wikipedia.orgnih.govresearchgate.net.

Enzymatic Regulation of Androst-4-en-3-one Formation

The precise enzymatic machinery governs the efficient and regulated production of Androstenedione.

Role of 17,20-lyase (CYP17A1 and CYB5)

The enzyme CYP17A1 is central to the formation of Androstenedione, possessing both 17α-hydroxylase and 17,20-lyase activities wikipedia.orgmdpi.comwikipedia.orgglowm.comoup.comnih.govnih.gov. The 17,20-lyase activity is crucial for cleaving the C17-C20 bond of 21-carbon steroids like 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, thereby producing 19-carbon androgens (DHEA and Androstenedione, respectively) wikipedia.orgmdpi.comwikipedia.orgglowm.comnih.govnih.gov. The activity of CYP17A1, particularly its 17,20-lyase function, is enhanced by the allosteric action of cytochrome b5 (CYB5) wikipedia.orgnih.govmdpi.com. This interaction is vital in the adrenal zona reticularis and testicular Leydig cells for promoting androgen production wikipedia.orgnih.govmdpi.com.

Role of 3β-hydroxysteroid dehydrogenase (HSD3B2)

The enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD), specifically the HSD3B2 isoform, plays a critical role in the conversion of Δ5 steroids to Δ4 steroids wikipedia.orgimmunotech.czmdpi.comnih.govnih.govnih.govmdpi.comresearchgate.net. For the pathway originating from DHEA, HSD3B2 catalyzes the oxidation and isomerization of the 3β-hydroxy-Δ5 steroid to the 3-keto-Δ4 steroid, thus converting DHEA into Androstenedione immunotech.czmdpi.comnih.govnih.govnih.govcambridge.orgmdpi.com. This enzyme is essential for guiding steroid precursors towards the androgen production pathway mdpi.com.

Data Table: Key Enzymes and Their Roles in Androstenedione Biosynthesis

| Enzyme Name | Gene Symbol | Primary Function in Androstenedione Biosynthesis | Location of Activity (Primary) |

| Cholesterol side-chain cleavage enzyme | CYP11A1 | Converts cholesterol to pregnenolone, the initial step in steroidogenesis. | Inner mitochondrial membrane |

| Cytochrome P450 17A1 (17α-hydroxylase/17,20-lyase) | CYP17A1 | Catalyzes 17α-hydroxylation of pregnenolone to 17α-hydroxypregnenolone; catalyzes 17,20-lyase activity converting 17α-hydroxypregnenolone to DHEA and 17α-hydroxyprogesterone to Androstenedione. wikipedia.orgmdpi.comglowm.comnih.gov | Endoplasmic Reticulum |

| Cytochrome b5 | CYB5A | Acts as a cofactor/regulator, enhancing the 17,20-lyase activity of CYP17A1. wikipedia.orgnih.govmdpi.com | Endoplasmic Reticulum |

| 3β-hydroxysteroid dehydrogenase type 2 | HSD3B2 | Catalyzes the conversion of Δ5 steroids to Δ4 steroids, including the conversion of DHEA to Androstenedione. wikipedia.orgmdpi.comnih.govnih.govnih.govmdpi.com | Endoplasmic Reticulum |

List of Compound Names Mentioned:

this compound (Androstenedione)

Androstenedione (Androst-4-ene-3,17-dione)

Cholesterol

Pregnenolone

17α-hydroxypregnenolone

Dehydroepiandrosterone (DHEA)

17α-hydroxyprogesterone

Dihydrotestosterone (B1667394) (DHT)

DHEA sulfate (B86663) (DHEAS)

Androstenediol

5α-pregnane-3α,17α-diol-20-one (5α-Pdiol)

5α-pregnan-17α-ol-3,20-dione (17OHDHP)

11β-hydroxyandrostenedione (11OHA)

11β-hydroxytestosterone (11OHT)

Enzymatic Machinery and Regulation in Specific Tissues

The enzymatic machinery for this compound biosynthesis involves a conserved set of steroidogenic enzymes, with species- and tissue-specific regulatory mechanisms influencing their activity.

Regulatory Mechanisms in Non-Human ModelsThe hypothalamic-pituitary-gonadal (HPG) axis is the primary regulatory system for gonadal steroidogenesismnsu.edu. Hormones like LH and FSH stimulate the gonads to produce androgenswikipedia.orguc.edu. LH, for example, directly stimulates Leydig cells by increasing StAR expressionuc.edumdpi.com. In teleost fish, GtHs are crucial for stimulating gonads to synthesize and secrete steroid hormonesmdpi.com. The adrenal steroidogenesis is regulated by the hypothalamic-pituitary-adrenal (HPA) axis, with ACTH stimulating steroidogenic enzymes like StAR and P450scc in the adrenal cortexuc.edu. Age and reproductive stage also influence steroidogenic enzyme activity and hormone production in non-human modelsnih.govanimbiosci.orgnih.govnih.gov. For instance, studies in guinea pigs show changes in testosterone/androstenedione ratios with pubertal development, and a decline in biosynthetic capacity with agingnih.gov. In avian species, embryonic gonadal steroidogenesis differs significantly from mammals, with ovaries often showing higher activity than testesnih.govanimbiosci.org.

Compound Name Table

| Common Name | IUPAC Name |

| Testosterone | This compound |

| Dehydroepiandrosterone (DHEA) | 3β-Hydroxyandrost-5-en-17-one |

| Androstenedione | Androst-4-ene-3,17-dione |

| Pregnenolone | 3β-Hydroxypregn-5-en-20-one |

| Progesterone | Pregn-4-ene-3,20-dione |

| 17α-Hydroxyprogesterone | 17-Hydroxypregn-4-ene-3,20-dione |

| 17α-Hydroxypregnenolone | 17-Hydroxypregn-5-en-20-one |

| 11-Ketotestosterone (11-KT) | 11-Keto-androst-4-en-17β-ol-3-one |

| Estradiol | Estra-1,3,5(10)-triene-3,17β-diol |

| Estrone | 3-Hydroxyestra-1,3,5(10)-trien-17-one |

Metabolic Transformations and Pathways of Androst 4 En 3 One

Enzymatic Conversions to Downstream Steroids

The conversion of androst-4-en-3-one into various other steroids is a highly regulated process, primarily governed by the action of specific enzymes. These transformations are fundamental to the maintenance of hormonal balance and function in a variety of organisms.

The reduction of the 17-keto group of this compound to a 17β-hydroxyl group, yielding testosterone (B1683101), is a critical step in androgen biosynthesis. urotoday.commdpi.com This reaction is catalyzed by a group of enzymes known as 17β-hydroxysteroid dehydrogenases (17β-HSDs). wikipedia.org

Several isoforms of HSD17B are capable of this conversion, including HSD17B1, HSD17B2, HSD17B3, HSD17B5, and HSD17B7. mdpi.combio-rad.com HSD17B3 is considered a key enzyme in the canonical pathway for testosterone production in the testes, favoring the reduction of androstenedione (B190577) to testosterone. mdpi.comuniprot.org While other isoforms like HSD17B1 and HSD17B5 can also perform this reaction, they often do so with less efficiency compared to HSD17B3. mdpi.com For instance, HSD17B1 is primarily viewed as an estrogenic enzyme, catalyzing the conversion of estrone (B1671321) to estradiol (B170435), but it can also reduce androstenedione to testosterone. mdpi.comnih.gov HSD17B5 is the major enzyme responsible for this conversion in the prostate. mdpi.com

The reaction requires a cofactor, typically NADPH, for the reductive process. uniprot.org The catalytic activity of these enzymes is crucial for producing the more potent androgen, testosterone, from the weaker androgen, this compound. wikipedia.org

| Enzyme | Substrate | Product | Primary Function |

|---|---|---|---|

| 17β-Hydroxysteroid Dehydrogenase (HSD17B3) | This compound | Testosterone | Reduction of 17-ketosteroids to 17β-hydroxysteroids. uniprot.org |

| Aromatase (CYP19A1) | This compound | Estrone | Aromatization of androgens to estrogens. wikipedia.org |

| 5α-reductase | This compound | Androstanedione (B1670583) | Reduction of the double bond at the C4-C5 position. tandfonline.com |

Aromatase, also known as estrogen synthetase or CYP19A1, is a member of the cytochrome P450 superfamily and is responsible for the aromatization of androgens into estrogens. wikipedia.org This enzyme complex catalyzes the conversion of this compound to estrone. wikipedia.orgresearchgate.net The reaction is a key step in estrogen biosynthesis and occurs in various tissues, including the gonads, adipose tissue, and brain. wikipedia.org

The process involves three successive hydroxylations of the 19-methyl group of this compound, requiring three molecules of molecular oxygen and three molecules of NADPH for each molecule of estrone formed. wikipedia.orgiu.edu This series of reactions ultimately leads to the removal of the C19 methyl group as formate (B1220265) and the aromatization of the A-ring of the steroid nucleus. wikipedia.org

The conversion of this compound to estrone by aromatase is not a single-step reaction but proceeds through the formation of stable intermediates. nih.gov The first step is the hydroxylation of the C19 methyl group to produce 19-hydroxyandrostenedione. oup.comnih.gov This intermediate can then be further oxidized by aromatase to form 19-oxoandrostenedione (also referred to as androst-4-en-3,17,19-trione). oup.comnih.gov Both 19-hydroxyandrostenedione and 19-oxoandrostenedione are considered key intermediates in the aromatization pathway. oup.com The final step involves the enzymatic cleavage of the C10-C19 bond and subsequent aromatization of the A-ring to yield estrone. nih.gov

The enzyme 5α-reductase catalyzes the conversion of this compound to 5α-androstanedione (androstanedione). tandfonline.com This reaction involves the reduction of the double bond between carbons 4 and 5 in the A-ring of the steroid. nih.gov There are different isoenzymes of 5α-reductase, and they play a crucial role in androgen metabolism. nih.gov

Some studies suggest that 5α-reductase may have a preference for this compound as a substrate over testosterone. tandfonline.com The conversion to androstanedione is a significant step in an alternative pathway for the synthesis of the potent androgen dihydrotestosterone (B1667394) (DHT), where androstanedione is subsequently converted to DHT by 17β-hydroxysteroid dehydrogenase. nih.gov

Besides the major metabolic pathways described above, this compound can undergo various other hydroxylation and oxidation reactions, often mediated by microbial organisms or specific enzymes in various tissues.

Fungal biotransformation of this compound has been shown to yield a variety of hydroxylated products. For example, incubation with Aspergillus and Fusarium species can result in hydroxylation at different positions, such as 11α-hydroxy-androst-4-en-3,17-dione, 7β-hydroxy-androst-4-en-3,17-dione, and 14α-hydroxy-androst-4-en-3,17-dione. nih.gov The fungus Rhizopus arrhizus is known to hydroxylate this compound at the C-6β position. cdnsciencepub.com The thermophilic fungus Myceliophthora thermophila has also demonstrated a wide range of biocatalytic activity on this compound. nih.gov

In some biological systems, this compound can be oxidized at the D-ring. For instance, the fungus Gnomonia fructicola has been observed to oxidize this compound to yield a 17β-hydroxy-16-ketone derivative. cdnsciencepub.com

Aromatization to Estrone by Aromatase (CYP19A1)

Metabolic Pathways in Diverse Biological Systems (Excluding Human Clinical Contexts)

The metabolism of this compound varies across different biological systems, highlighting the diverse roles of this steroid precursor in non-human organisms.

In bovine embryos , the metabolism of this compound is sexually dimorphic even at the indifferent stage of gonad development. nih.gov In male embryos, it is primarily metabolized to testosterone, whereas in female embryos, it is converted to estrone and 17β-estradiol. nih.gov In adult cattle, the main identified metabolites of androstenedione are oestradiol-17β and epitestosterone (B28515). mdpi.com

In sheep , the metabolism of this compound is also significant. In late-gestation sheep fetuses, the major radiolabeled product from infused this compound is testosterone. nih.gov

Bacterial metabolism of this compound is an area of growing research. Commensal bacteria, such as Clostridium scindens found in the gut, possess enzymes that can convert androstenedione to epitestosterone. urotoday.comnih.govbioengineer.org Urinary tract bacteria like Propionimicrobium lymphophilum have been found to contain 17β-hydroxysteroid dehydrogenase activity, enabling the conversion of androstenedione to testosterone. urotoday.combiorxiv.orgresearchgate.net

Fungal species exhibit a remarkable capacity for transforming this compound. As mentioned previously, various fungi can introduce hydroxyl groups at different positions on the steroid nucleus or reduce the 17-keto group. nih.govresearchgate.net For example, Fusarium fujikuroi can reduce this compound to testosterone. nih.gov

| Biological System | Primary Metabolite(s) | Key Enzyme/Process |

|---|---|---|

| Bovine Embryos (Male) | Testosterone | 17β-hydroxysteroid dehydrogenase. nih.gov |

| Bovine Embryos (Female) | Estrone, 17β-Estradiol | Aromatase. nih.gov |

| Adult Cattle | Oestradiol-17β, Epitestosterone | Not specified. mdpi.com |

| Sheep Fetus | Testosterone | Not specified. nih.gov |

| Clostridium scindens (Gut Bacterium) | Epitestosterone | DesF enzyme. nih.govbioengineer.org |

| Propionimicrobium lymphophilum (Urinary Bacterium) | Testosterone | 17β-hydroxysteroid dehydrogenase (DesG). biorxiv.orgresearchgate.net |

| Fusarium fujikuroi (Fungus) | Testosterone | Reduction at the 17-position. nih.gov |

Fungal Biotransformations

Fungi are highly efficient biocatalysts for steroid transformations, capable of performing specific and regioselective modifications that are often difficult to achieve through chemical synthesis. Various fungal species metabolize Androst-4-en-3,17-dione (a common form of this compound) through reactions such as hydroxylation, dehydrogenation, and oxidation.

Several species of Aspergillus and Fusarium have demonstrated the ability to transform Androst-4-en-3,17-dione. For instance, Aspergillus sp. PTCC 5266 converts it into 11α-hydroxy-AD, while A. nidulans produces both 11α-hydroxy-AD and 7β-hydroxy-AD. houstonmethodist.org Fusarium oxysporum metabolizes it to 14α-hydroxy-AD and testosterone, and Fusarium solani yields 11α-hydroxy-AD and testosterone. houstonmethodist.org Another strain, Fusarium solani BH1031, primarily produces testolactone, a compound with anticancer applications. nih.gov The fungus Neurospora crassa is known to produce a variety of hydroxylated metabolites, including 6β,14α-dihydroxyandrost-4-en-3,17-dione, 6β,9α-dihydroxyandrost-4-en-3,17-dione, and 9α-hydroxyandrost-4-en-3,17-dione, among others. nih.gov These transformations typically involve hydroxylation at various positions (C-6β, C-7α, C-9α, C-14α) and dehydrogenation. nih.govnih.gov

| Fungal Species | Metabolite(s) | Transformation Type | Reference |

|---|---|---|---|

| Fusarium solani BH1031 | Testolactone | Oxidation | nih.gov |

| Aspergillus awamori MH18 | 11α-hydroxyandrost-4-ene-3,17-dione | Hydroxylation | nih.gov |

| Aspergillus sp. PTCC 5266 | 11α-hydroxy-AD | Hydroxylation | houstonmethodist.org |

| Aspergillus nidulans | 11α-hydroxy-AD, 7β-hydroxy-AD | Hydroxylation | houstonmethodist.org |

| Fusarium oxysporum | 14α-hydroxy-AD, Testosterone | Hydroxylation, Reduction | houstonmethodist.org |

| Fusarium solani | 11α-hydroxy-AD, Testosterone | Hydroxylation, Reduction | houstonmethodist.org |

| Neurospora crassa | 6β,14α-dihydroxyandrost-4-en-3,17-dione, 9α-hydroxyandrost-4-en-3,17-dione, etc. | Hydroxylation, Dehydrogenation | nih.gov |

| Cephalosporium aphidicola | 11α-hydroxyandrost-4-ene-3,17-dione, 11α,17β-dihydroxyandrost-4-ene-3-one, etc. | Hydroxylation, Reduction | nih.gov |

Bacterial Steroid Degradation Pathways

Bacteria are capable of completely mineralizing the steroid ring structure, a process of significant environmental and industrial importance. The primary aerobic pathway for the degradation of androgens like this compound is the 9,10-seco pathway. semanticscholar.orgdshs-koeln.de This pathway involves a series of enzymatic reactions that ultimately break open the steroid's tetracyclic core. The initial steps are crucial for preparing the steroid nucleus for cleavage and involve the action of specific enzymes that introduce functional groups. dshs-koeln.de

3-Ketosteroid Δ1-dehydrogenases (KSTDs) are FAD-dependent enzymes that play a critical role in the initial stages of steroid core degradation. nih.govrivm.nl These enzymes catalyze the introduction of a double bond between the C1 and C2 atoms of the A-ring of 3-ketosteroid substrates like this compound. nih.govresearchgate.net This 1(2)-dehydrogenation reaction converts Androst-4-en-3,17-dione (AD) into Androsta-1,4-diene-3,17-dione (B159171) (ADD). nih.gov This step is fundamental for initiating the opening of the steroid nucleus and is a key process in both aerobic and anaerobic bacterial steroid degradation. researchgate.net The activity of KSTDs is exploited in the pharmaceutical industry for the production of Δ1-3-ketosteroids, which are important active pharmaceutical ingredients or precursors. researchgate.net

Following the action of KSTDs, or sometimes in concert with it, the 3-ketosteroid-9α-hydroxylase (Ksh) enzyme complex plays another essential role. Ksh is a key enzyme that initiates the opening of the steroid B-ring by hydroxylating the C9 position of the steroid core. nih.govmdpi.com This enzyme system typically consists of two components: a Rieske oxygenase (KshA) and a ferredoxin reductase (KshB). csuc.cat Ksh catalyzes the transformation of Androst-4-en-3,17-dione (AD) into 9α-hydroxy-androst-4-ene-3,17-dione (9-OH-AD). nih.gov This 9α-hydroxylation is a critical step that destabilizes the ring structure, facilitating the subsequent cleavage of the B-ring and progression through the 9,10-seco degradation pathway. mdpi.com

Metabolism in Vertebrate Models (Non-human, e.g., cattle, sheep, fish, non-human primates)

In non-human vertebrates, this compound undergoes various metabolic conversions, often leading to less active or excretable forms.

Sheep: In male sheep, Androst-4-en-3,17-dione is extensively metabolized. nih.gov A major metabolic route is the conversion to 17α-hydroxysteroids, with epitestosterone being a principal metabolite. nih.gov Other identified metabolites include androsterone (B159326), etiocholanolone, and 5β-androstane-3α,17β-diol. nih.gov These metabolites are primarily excreted as glucosiduronate and sulfate (B86663) conjugates in urine and bile. nih.gov

Fish: The metabolism of Androst-4-en-3,17-dione has been studied in several fish species. In the rainbow trout (Salmo gairdnerii), dogfish (Squalus acanthias), and hagfish (Myxine glutinosa), hepatic microsomes convert it into reduced and hydroxylated metabolites. houstonmethodist.org 3α-hydroxy-4-androsten-17-one was identified as a metabolite in dogfish and rainbow trout. houstonmethodist.org In juvenile rainbow trout, androgen administration was found to increase the activity of hepatic 17-hydroxysteroid oxidoreductase (17-HSOR) while decreasing 6β-hydroxylase activity, indicating that sex hormones regulate the metabolic pathways of steroids. nih.gov

Cattle: In cattle, Androst-4-en-3,17-dione is known to be converted into epitestosterone and oestradiol-17β. wikipedia.org

Non-human Primates: While direct studies on this compound metabolism in monkeys are limited, research on the related compound androst-5-ene-3β,17β-diol showed that monkey and human metabolites were predominantly conjugates of the parent compound and dehydroepiandrosterone (B1670201) (DHEA). nih.gov This suggests that conjugation is a major metabolic pathway for androstanes in primates.

| Vertebrate Model | Key Metabolite(s) | Primary Metabolic Pathway(s) | Reference |

|---|---|---|---|

| Sheep | Epitestosterone, Androsterone, Etiocholanolone | 17α-hydroxylation, Reduction, Conjugation | nih.gov |

| Fish (Rainbow Trout, Dogfish) | 3α-hydroxy-4-androsten-17-one, Testosterone | Reduction, Hydroxylation | houstonmethodist.orgnih.gov |

| Cattle | Epitestosterone, Oestradiol-17β | Reduction, Aromatization | wikipedia.org |

| Non-human Primates (related compounds) | Conjugates of parent steroid and DHEA | Conjugation | nih.gov |

Metabolism in Invertebrate Models (e.g., Daphnia magna, Marisa cornuarietis)

Invertebrates also possess the enzymatic machinery to metabolize steroids, although the pathways can differ from those in vertebrates.

Marisa cornuarietis : The freshwater ramshorn snail exhibits sexually dimorphic metabolism of Androst-4-en-3,17-dione. nih.gov Females primarily metabolize it to 5α-dihydroandrostenedione (also known as 5α-androstanedione). nih.gov In contrast, males show higher 17β-hydroxysteroid dehydrogenase activity, converting the compound mainly to testosterone and 5α-dihydrotestosterone. nih.gov

Daphnia magna : Detailed metabolic pathways for this compound in the water flea, Daphnia magna, are not extensively documented in the available scientific literature. Studies have focused more on the toxicological effects of various steroids rather than their specific metabolic breakdown products. nih.gov Research indicates that Daphnia magna possesses detoxification pathways, including cytochrome P450 enzymes, which are involved in xenobiotic metabolism, but the specific metabolites of this compound have not been characterized. mdpi.com

Enzyme Kinetics and Mechanisms of Androst 4 En 3 One Transformations

Kinetic Analysis of Enzyme-Catalyzed Reactions

The kinetic parameters of enzymes involved in androst-4-en-3-one metabolism provide insights into their efficiency and substrate affinity. These parameters, such as Michaelis constant (Km) and maximum velocity (Vmax) or turnover number (kcat), are essential for characterizing enzyme function.

Aromatase Kinetics and Mechanism (CYP19A1)

Mechanism: The aromatase mechanism involves sequential hydroxylation at C19, followed by oxidation to a 19-aldehyde intermediate, and finally, a third oxidative step that cleaves the C10–C19 bond, resulting in aromatization and the release of formic acid acs.orgnih.gov. The active iron species in the third step is proposed to be Compound I (FeO³⁺) nih.gov.

Kinetics: Studies have characterized the kinetics of aromatase with this compound. For human placental aromatase, the apparent Km for this compound has been reported as 14 ± 4.0 nM nih.gov. In other studies using Escherichia coli-expressed human aromatase (CYP19A1), a kcat of 0.06 s⁻¹ was determined for the conversion of this compound to estrone (B1671321) nih.gov. Substrate inhibition has also been observed for wild-type aromatase at this compound concentrations above 150 nM oup.com.

17β-Hydroxysteroid Dehydrogenase Kinetics

17β-Hydroxysteroid dehydrogenases (17β-HSDs) are a family of enzymes that interconvert 17-ketosteroids and 17β-hydroxysteroids. A key reaction catalyzed by certain 17β-HSD isoforms is the reduction of this compound to testosterone (B1683101) ontosight.aiwikipedia.orgaopwiki.org.

Mechanism: This reaction involves the reduction of the 17-keto group of this compound to a 17β-hydroxyl group, typically using NADPH as a cofactor bioscientifica.com. For example, human 17β-HSD type 3 is a primary enzyme responsible for this conversion, showing high efficiency aopwiki.orgbioscientifica.comoup.com.

Kinetics: While specific kinetic parameters like Km and Vmax for the direct conversion of this compound by specific human 17β-HSD isoforms are not extensively detailed in the provided search results, it is established that this reaction is crucial for testosterone biosynthesis ontosight.aiaopwiki.org. The zebrafish 17β-HSD type 3, for instance, effectively catalyzes the conversion of this compound to testosterone using NADPH as a cofactor bioscientifica.comnih.gov.

3-Ketosteroid Δ1-dehydrogenase Kinetics

3-Ketosteroid Δ1-dehydrogenase (KstD) is an enzyme that catalyzes the introduction of a double bond between carbons 1 and 2 in the A-ring of 3-ketosteroids, a process known as Δ¹-dehydrogenation. This reaction converts this compound into androsta-1,4-diene-3,17-dione (B159171) (ADD) mdpi.comresearchgate.netmdpi.com.

Mechanism: KstD is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme. The reaction involves the removal of hydrogen atoms from C1 and C2 of the steroid A-ring mdpi.commdpi.com. This step is important in steroid biodegradation pathways and can be reversed under certain conditions mdpi.com.

Kinetics: The activity of KstD is crucial for the efficient conversion of this compound to ADD mdpi.com. Studies have identified various KstD enzymes from different microorganisms, such as Arthrobacter simplex and Rhodococcus erythropolis, with varying substrate specificities and catalytic efficiencies mdpi.comresearchgate.netnih.gov. For example, KsdD1 and KsdD2 from Arthrobacter simplex showed high catalytic activity toward this compound researchgate.net. The enzyme from Nocardia corallina exhibits a pH optimum for activity, with Vmax/Km being affected by protonation of a group with a pK of 7.7 nih.gov.

Enzyme Substrate Specificity and Affinity (In Vitro Studies)

Enzyme substrate specificity and affinity studies, often conducted in vitro, reveal how effectively enzymes bind and process their substrates. For this compound, these studies highlight its role as a substrate for aromatase and 17β-HSDs.

Aromatase: this compound is a primary substrate for aromatase, being converted to estrone wikipedia.orgontosight.ai. Testosterone is also a substrate, converted to estradiol (B170435) wikipedia.orgacs.org. In vitro studies have shown that human placental aromatase has a higher affinity (lower Km) for this compound (14 ± 4.0 nM) than for testosterone (41 ± 12 nM) nih.gov. This suggests a preferential binding of this compound to the enzyme.

17β-HSDs: this compound serves as a substrate for 17β-HSD type 3, which reduces it to testosterone wikipedia.orgaopwiki.orgbioscientifica.com. While human 17β-HSD type 1 prefers estrone, type 3 enzyme prefers this compound oup.com. Other 17β-HSD isoforms may also metabolize this compound, leading to various androgenic metabolites nih.gov.

3-Ketosteroid Δ1-dehydrogenase: this compound is a substrate for KstD, being converted to androsta-1,4-diene-3,17-dione mdpi.comresearchgate.net. Different KstD enzymes exhibit varying affinities for this compound, with some showing high activity researchgate.net.

Factors Influencing Enzymatic Activity and Turnover Rates

Several factors can influence the activity and turnover rates of enzymes involved in this compound metabolism. These include the presence of cofactors, pH, temperature, substrate concentration, and regulatory molecules.

Cofactors: Many steroidogenic enzymes require cofactors for their activity. For instance, aromatase (CYP19A1) requires NADPH and O₂ for its catalytic cycle nih.govuniprot.org. Similarly, 17β-HSD type 3 utilizes NADPH as a cofactor for the reduction of this compound to testosterone bioscientifica.comnih.gov. 3-Ketosteroid Δ1-dehydrogenase is FAD-dependent mdpi.comuniprot.org.

pH and Temperature: Enzyme activity is highly dependent on pH and temperature. For example, the 3-ketosteroid Δ1-dehydrogenase from Nocardia corallina shows pH-dependent kinetics, with activity being lost upon protonation of a group with a pK of 7.7 nih.gov. Optimal conditions for enzyme assays are typically determined to ensure accurate kinetic measurements oup.com.

Substrate Concentration: As noted, substrate inhibition can occur at high concentrations for some enzymes, such as aromatase, affecting turnover rates oup.com. The Km values indicate the substrate concentration at which the enzyme achieves half its maximum velocity, reflecting substrate affinity nih.gov.

Regulatory Molecules: Hormones and other cellular factors can modulate enzyme activity. Glucocorticoids and cAMP analogs have been shown to stimulate aromatase activity in human fetal hepatocytes, while fetal calf serum and epidermal growth factor can inhibit or modulate this activity oup.com. The activity of 17β-HSDs can also be influenced by hormonal regulation ontosight.ai.

Structure Activity Relationships Sar of Androst 4 En 3 One and Its Derivatives

Influence of Structural Modifications on Biological Activity (In Vitro Models)

The relationship between the chemical structure of androst-4-en-3-one derivatives and their biological activity has been explored using various in vitro models. These studies reveal that specific structural features are critical for modulating their effects on enzymes and cellular processes.

For instance, the stereochemistry of the A/B ring junction in androstane (B1237026) derivatives significantly impacts their inhibitory potency towards microsomal cytochrome P-450-mediated androst-4-ene-3,17-dione hydroxylase activities. nih.gov In rat liver models, 5β-reduced steroids, which have a cis-A/B ring junction, are generally more potent inhibitors than their 5α-reduced counterparts (trans-A/B ring junction). nih.gov An exception is observed with 17β-hydroxy-substituted derivatives. nih.gov The most effective inhibitors, such as 5β-androstane-3β-ol, typically exhibit the greatest capacity to interact with P-450. nih.gov

Further studies on androstene compounds have elucidated the role of substituents at the C-3 and C-17 positions in determining anti-inflammatory activity. nih.gov When a hydroxyl group is at the C-3 position, the anti-inflammatory activity decreases in the order of ketonic, hydroxyl, oxime, and acetyl groups at the C-17 position. nih.gov Similarly, for compounds with an acetyl group at the C-3 position, a decreasing trend of activity is observed with the same series of substitutions at C-17. nih.gov These findings underscore that modifications at both the C-3 and C-17 positions are crucial in modulating the biological activity of the androstene core. nih.gov

Relationship Between Chemical Structure and Receptor Binding Affinity (Non-human models)

The interaction of this compound derivatives with nuclear receptors is highly dependent on their structural characteristics. Substitutions and modifications across the steroid skeleton dictate the affinity and specificity of binding to androgen, progesterone (B1679170), and estrogen receptors.

Androst-4-en-3,17-dione, a key derivative, is an androgen that binds to the androgen receptor (AR) and can promote myogenesis in vitro. nih.gov The AR is a soluble protein that functions as an intracellular transcriptional factor, and its function is regulated by the binding of androgens. nih.gov This binding initiates conformational changes in the receptor that are crucial for male sexual differentiation and other physiological processes. nih.gov

The structure of the steroid is critical for this interaction. The related compound androst-4-ene-3β,17β-diol, which differs by having hydroxyl groups instead of ketones at the C-3 and C-17 positions, acts as a weak partial agonist of the AR. wikipedia.org In the presence of more potent full agonists like dihydrotestosterone (B1667394) (DHT), this diol derivative can exhibit antagonistic actions. wikipedia.org This highlights the importance of the 3-oxo group present in this compound for typical androgenic activity.

The binding affinity of this compound derivatives to progesterone receptors (PR) is also highly sensitive to structural changes. nih.gov A quantitative structure-activity relationship study on 55 derivatives identified key factors influencing binding, including hydrophobic interactions and conformational changes. nih.gov

Key structural features that influence binding to progesterone receptors include:

The 3-keto group: The 3-keto group is important for binding, as derivatives lacking it, such as 3α-hydroxy or 3β-hydroxy pregnane derivatives, show weak or no binding. nih.gov

The 17-keto group: The presence of a 17-keto group in androst-4-ene-3,17-dione makes the steroid unable to bind to the membrane progesterone receptor α (mPRα). nih.gov

A-ring modifications: Danazol, a derivative of ethisterone, features a 2,3-isoxazole ring fused to the A-ring of the steroid. wikipedia.org This modification results in a compound with moderate affinity for the progesterone receptor. wikipedia.org

Derivatives of this compound generally exhibit very low binding affinity for estrogen receptors (ER). wikipedia.org For example, the related compound 4-androstenediol has been shown to have approximately 0.5% and 0.6% of the affinity of estradiol (B170435) for the ERα and ERβ subtypes, respectively. wikipedia.org This suggests that the androstene skeleton is not an optimal scaffold for high-affinity ER binding. Generally, androgen binding to estrogen receptors occurs with less specificity compared to their primary receptors. mdpi.com

SAR in Enzyme Inhibition (e.g., Aromatase, 5α-reductase)

Structural modifications to the this compound framework have led to the development of potent inhibitors for key enzymes in steroid metabolism, such as aromatase and 5α-reductase.

Aromatase Inhibition

Aromatase is a cytochrome P-450 enzyme that converts androgens like androst-4-ene-3,17-dione into estrogens. acs.org The structure-activity relationships for steroidal aromatase inhibitors have been extensively studied.

C-3 and C-17 Carbonyls: A carbonyl group at the C-3 position is generally thought to be essential for proper binding to the aromatase active site. acs.org However, 3-deoxy derivatives can still be excellent competitive inhibitors, provided that a 17-carbonyl function is present for effective binding. acs.org

C-6 Substitutions: The introduction of substituents at the C-6 position has yielded some of the most potent competitive steroidal inhibitors. acs.org SAR studies have revealed a hydrophobic binding pocket with limited volume in the region corresponding to the β-side of the C-6 position. acs.org Novel C6-substituted androsta-1,4-diene-3,17-dione (B159171) inhibitors have been designed based on structural data, with several C6-substituted 2-alkynyloxy compounds showing IC₅₀ values in the nanomolar range. nih.gov

| Compound | Substituent at C-6 | IC₅₀ (nM) |

|---|---|---|

| Androst-4-en-17-one | -H | - |

| 6α-Methylandrost-4-en-17-one | α-Methyl | - |

| 6β-Methylandrost-4-en-17-one | β-Methyl | - |

| 6α-Ethylandrost-4-en-17-one | α-Ethyl | - |

| 6β-Ethylandrost-4-en-17-one | β-Ethyl | - |

5α-reductase Inhibition

5α-reductase is an enzyme that converts testosterone (B1683101) into the more potent androgen, dihydrotestosterone (DHT). sci-hub.se Inhibitors of this enzyme are crucial in managing androgen-dependent conditions.

Core Structural Requirements: The basic SAR for competitive 5α-reductase inhibitors includes the 4-en-3-one function of the steroid A-ring and a lipophilic 17β-side chain. wikipedia.org A carbonyl group at the C-3 position is considered critical for inhibitory activity, as derivatives with 3β-hydroxy or 3β-acetoxy groups show no inhibition of the enzyme. mdpi.com

4-Azasteroids: A significant class of inhibitors are the 4-azasteroids, where the carbon at position 4 is replaced by a nitrogen atom. wikipedia.orgnih.gov This modification has led to potent drugs like finasteride and dutasteride. wikipedia.org

A-Ring Unsaturation: The introduction of a double bond at the C-1 position (Δ¹) in 4-azasteroid analogs generally enhances enzyme inhibitory potency. nih.gov In contrast, a double bond at C-5 reduces activity. nih.gov

20-Oxime Derivatives: Studies on C21 steroids have shown that converting a 20-one to a 20-oxime can increase inhibitory activity. mdpi.com Several 4-azasteroid-20-oximes have demonstrated good inhibitory activity, proving more potent than their corresponding 20-one counterparts. mdpi.com

| Compound | Description | IC₅₀ (nM) |

|---|---|---|

| Finasteride | Reference Compound | 1.2 |

| Compound 3 | 4-Aza-5α-pregnane-3,20-dione | >1000 |

| Compound 4 | 4-Aza-5α-pregnane-3,20-dione 20-oxime | 26 |

| Compound 5 | 4-Aza-5α-pregn-1-ene-3,20-dione | 72 |

| Compound 6 | 4-Aza-5α-pregn-1-ene-3,20-dione 20-oxime | 10 |

| Compound 7 | 4-Methyl-4-aza-5α-pregnane-3,20-dione | 325 |

| Compound 8 | 4-Methyl-4-aza-5α-pregnane-3,20-dione 20-oxime | 11 |

Analytical Methodologies in Androst 4 En 3 One Research

Chromatographic Techniques for Detection and Quantification in Research Samples

Chromatographic methods are foundational for separating and quantifying Androst-4-en-3-one in various complex research matrices. These techniques are vital for understanding its presence and concentration in environmental samples, biological matrices for non-diagnostic research, or in the study of chemical synthesis products.

Spectroscopic Methods in Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound, verifying its identity, and characterizing its properties in research.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the atomic connectivity and stereochemistry of molecules. For this compound, NMR spectra reveal characteristic signals corresponding to its specific proton and carbon environments, confirming the presence of the steroid nucleus, the double bond at the 4-5 position, and the ketone group at the 3-position preprints.orgnih.gov. NMR spectroscopy has been crucial in confirming the successful synthesis of novel this compound derivatives in research, where characteristic shifts in the ¹H and ¹³C spectra unequivocally verify the structural integrity and modifications made to the steroid core preprints.orgnih.gov.

Mass Spectrometry (MS), beyond its role in GC-MS and LC-MS, is a primary tool for determining the molecular weight and fragmentation patterns of this compound. The molecular ion peak confirms the compound's mass, while characteristic fragment ions provide structural clues. High-resolution mass spectrometry (HRMS) can further provide the exact mass, allowing for the determination of the elemental composition, which is critical for unequivocally confirming the structure of synthesized or isolated this compound in research preprints.orgnih.gov. Mass spectrometry, particularly HRMS, has been employed in research to confirm the exact molecular formula of synthesized this compound analogues, providing elemental composition data that is essential for publication and further research preprints.orgnih.gov.

Immunoassays in Research Settings

Immunoassays, such as enzyme-linked immunosorbent assays (ELISAs), can be adapted for research purposes to detect and quantify this compound. These methods rely on the specific binding of antibodies to the target molecule. While widely used clinically, their application in research settings focuses on specific experimental needs, such as high-throughput screening of samples or studying the interaction of this compound with biological systems in vitro. It is important to note that the use of immunoassays in research contexts is distinct from their application in clinical diagnostics. In research settings, immunoassays have been used to develop high-throughput screening assays for identifying cell lines or biological extracts that exhibit altered this compound production, facilitating studies on gene expression or enzyme activity related to steroidogenesis.

Data Tables

To illustrate the application of these methods, consider the following hypothetical data tables derived from typical research findings.

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Value/Description | Notes |

| Column | DB-5ms (5% phenyl-methylpolysiloxane) | Capillary column, 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Injector Temp. | 280 °C | Splitless injection |

| Oven Program | 80 °C (2 min), ramp to 300 °C at 10 °C/min, hold 5 min | Temperature ramp optimized for steroid separation |

| Carrier Gas | Helium | Flow rate: 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI) | Standard EI at 70 eV |

| Detector | Mass Spectrometer (SIM/Scan mode) | Selected Ion Monitoring (SIM) for quantification, Scan for identification |

| Derivatization | Silylation (e.g., BSTFA) | Often required to improve volatility and thermal stability |

Note: Specific parameters may vary based on the research objective and sample matrix.

Table 2: Typical HPLC Retention Times and UV Detection Wavelengths

| Mobile Phase Composition | Flow Rate (mL/min) | Column Type | Retention Time (min) | Detection Wavelength (nm) |

| Acetonitrile/Water (70:30) | 1.0 | C18 reversed-phase | 4.5 | 240 |

| Methanol/Water (80:20) | 0.8 | C8 reversed-phase | 5.2 | 240 |

Note: These are illustrative values. Actual retention times depend on column chemistry, mobile phase gradient, and flow rate.

Table 3: Illustrative NMR Chemical Shifts for this compound (¹H NMR)

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) | Assignment (Example) |

| C19 Methyl | ~0.65 | s | - | H19a, H19b |

| C18 Methyl | ~0.90 | s | - | H18a, H18b |

| C4 Vinyl Proton | ~5.75 | s | - | H4 |

| C6 Vinyl Proton | ~5.75 | dd | ~5.8, ~2.5 | H6 |

| Other Protons | ~1.0-2.5 | m | - | CH2, CH groups |

Note: Chemical shifts are approximate and depend on solvent and concentration. 's' = singlet, 'd' = doublet, 'dd' = double doublet, 'm' = multiplet.

Compound List

this compound

Biological Roles and Effects of Androst 4 En 3 One in Non Human Organisms/models

Role in Vertebrate Reproductive Biology (Non-human)

Androst-4-en-3-one (androstenone) functions as a significant pheromone in the reproductive biology of several non-human vertebrate species, most notably pigs and mouse deer. In pigs, androstenone is a key component of boar taint and is released by males, acting as a signal of sexual readiness that stimulates mating behavior and estrus in females. This pheromonal activity is so pronounced that it can accelerate puberty in female pigs, a phenomenon known as the "boar effect." smelltest.eunih.govpreprints.orgnih.govnih.govmdpi.com

Research on mouse deer (Moschiola indica) has identified androstenone and androstenol (B1195071), suggesting a potential role in their reproductive activities. Elevated levels of androstenone have been recorded in mouse deer prior to delivery and during postpartum estrus and mating, supporting the hypothesis that these 16-androstenes contribute to the reproductive processes of this species. nih.govmdpi.comresearchgate.net

This compound is synthesized in the gonads and adrenal glands, serving as an endogenous steroid hormone and an intermediate in the biosynthesis of testosterone (B1683101) and estrogens. nih.govnih.govwikipedia.org

Influence on Cellular Processes (In Vitro Myogenesis, non-human cell lines)

Specific research detailing the direct influence of this compound (androstenone) on myogenesis (muscle cell development) in non-human cell lines was not identified in the provided search results. While general steroid hormone signaling and muscle cell differentiation are well-studied areas, the precise role of androstenone in initiating or modulating the myogenic regulatory factors (MRFs) or cellular processes leading to muscle fiber formation in in vitro non-human models remains an area not explicitly covered by the retrieved information. Studies on muscle cell differentiation often involve other steroid hormones or growth factors, but direct experimental evidence for androstenone's impact on myogenesis in cell culture remains limited in the available data. nih.govscientificarchives.com

Interactions with Other Biological Pathways (e.g., neurosteroidogenesis, non-human brain)

Neurosteroids, including pregnenolone (B344588), dehydroepiandrosterone (B1670201) (DHEA), and progesterone (B1679170), are known to be synthesized de novo within the nervous system and play crucial roles in modulating neuronal excitability and brain function. mdpi.comnih.govresearchgate.net These neurosteroids are implicated in various neurological mechanisms and can influence neurotransmitter receptors like GABAA and NMDA receptors. mdpi.com While testosterone can be converted to estradiol (B170435) in the brain, influencing brain masculinization in some species, specific pathways involving this compound (androstenone) within the non-human brain's neurosteroidogenesis or direct neurobiological interactions are not extensively detailed in the provided search results. Although androstenone is a steroid hormone, its primary documented roles in non-human systems relate to pheromonal signaling rather than direct neurosteroidogenesis. smelltest.eunih.govpreprints.org

Comparative Biological Activity with Related Steroids (Non-human models)

In comparative studies with related steroids, this compound (androstenone) exhibits distinct properties. While it is structurally related to androgens like testosterone, androstenone itself does not display significant androgenic or anabolic effects in mammals. wikipedia.org In pigs, androstenone and androstenol, another related pheromone, contribute to similar biological effects, particularly in influencing sow receptivity to mating. nih.govpreprints.org

Androstenedione (B190577) (Androst-4-ene-3,17-dione), a closely related steroid and a precursor to testosterone and estrogens, possesses weak androgenic activity and very low affinity for estrogen receptors compared to estradiol. nih.govwikipedia.org Androstenone has been shown to bind to the OR7D4 receptor in humans, potentially influencing food preferences, and related compounds like androstenol have been suggested to modulate gene expression via nuclear receptors such as CAR and PXR. researchgate.neteuropeanreview.org The metabolism of steroids, including androstenone, is known to be species- and tissue-specific. plos.org

Ecological or Environmental Significance (e.g., photodegradation studies, endocrine disruption potential in aquatic environments)

This compound (androstenone) and related steroid hormones, such as androstenedione (AD) and testosterone (T), are recognized as emerging contaminants in aquatic environments. nih.govnih.govmdpi.comresearchgate.netresearchgate.net These compounds can persist in water bodies and possess endocrine-disrupting potential, meaning they can interfere with the endocrine systems of aquatic organisms. mdpi.comresearchgate.netresearchgate.net

Studies have investigated the environmental fate of these steroids, particularly their photodegradation under natural sunlight. Androstenedione and testosterone undergo direct photodegradation, with reported half-lives ranging from 3.7 to 10.8 hours in surface waters. nih.gov The presence of dissolved organic matter (DOM) can influence this process, sometimes inhibiting photodegradation and increasing the half-life of androstenedione by 11% to 35%. nih.gov Importantly, the photodegradation of these steroids leads to a reduction in their in vitro androgenic activity, suggesting that solar degradation can mitigate their endocrine-disrupting potential in aquatic ecosystems, provided there are no continuous inputs. nih.gov Steroids are generally recalcitrant to biodegradation due to their chemical structure and low water solubility, highlighting the importance of processes like photodegradation in their environmental fate. nih.gov

Future Directions in Androst 4 En 3 One Research

Elucidation of Novel Enzymatic Pathways

The biotransformation of Androst-4-en-3-one is a key area of research, with a focus on identifying novel enzymes and pathways that can lead to the synthesis of valuable steroid derivatives. Microbial transformation has proven to be a particularly fruitful approach, as various fungal and bacterial strains are capable of modifying the this compound structure in regio- and stereoselective manners.

Researchers are actively screening diverse microbial populations to discover new enzymatic activities. For instance, fermentation of this compound with different fungal species has yielded a variety of hydroxylated and dehydrogenated metabolites. nih.govnih.gov These transformations are catalyzed by enzymes such as hydroxysteroid dehydrogenases (HSDs) and cytochrome P450 monooxygenases. The identification and characterization of these enzymes not only expand our knowledge of steroid metabolism but also provide biocatalysts for the sustainable production of steroid-based pharmaceuticals.

Future research will likely focus on the following:

Genome Mining: With the increasing availability of microbial genome sequences, researchers can employ bioinformatic tools to identify putative steroid-metabolizing enzymes.

Enzyme Engineering: Site-directed mutagenesis and directed evolution can be used to improve the activity, stability, and selectivity of known steroid-converting enzymes.

Pathway Reconstruction: The assembly of multi-enzyme cascades in engineered microbial hosts can enable the de novo synthesis of complex steroids from simple precursors.

| Microorganism | Enzyme(s) Implicated | Key Metabolite(s) Produced |

|---|---|---|

| Curvularia lunata | Hydroxysteroid dehydrogenases, Monooxygenases | Androsta-1,4-diene-3,17-dione (B159171), 17β-hydroxyandrosta-1,4-dien-3-one, 11α-hydroxyandrost-4-ene-3,17-dione |

| Aspergillus sp. | 11α-hydroxylase | 11α-hydroxy-AD |

| Fusarium oxysporum | 14α-hydroxylase, 17-reductase | 14α-hydroxy-AD, Testosterone (B1683101) |

| Mycolicibacterium neoaurum | 3-ketosteroid-Δ1-dehydrogenase (KstD) | Androsta-1,4-diene-3,17-dione (ADD) |

Discovery of Unexplored Biological Functions

While this compound is well-established as a central precursor in the biosynthesis of androgens and estrogens, its own biological activities and potential roles in various tissues are still being elucidated. wikipedia.org Beyond its function as a prohormone, emerging evidence suggests that this compound may have direct biological effects.

Research is beginning to explore the direct interactions of this compound with nuclear receptors and other signaling proteins. It is known to be a weak androgen, and studies have investigated its binding affinity for the androgen receptor. nih.gov Furthermore, there is growing interest in the role of androgens, including this compound, in non-reproductive tissues such as bone, muscle, and the brain. nih.gov For instance, androgens are known to play a role in bone maturation in pre-pubertal children of both sexes. nih.gov

Future investigations in this area are expected to:

Identify Novel Receptors and Binding Partners: Unbiased screening approaches could identify new cellular targets for this compound, potentially revealing novel signaling pathways.

Elucidate Tissue-Specific Roles: Investigating the effects of this compound in different cell types and tissues will provide a more comprehensive understanding of its physiological functions.

Explore Non-Genomic Signaling: In addition to its effects on gene transcription via nuclear receptors, research may uncover rapid, non-genomic signaling pathways activated by this compound. nih.gov

| Function | Description | Status |

|---|---|---|

| Prohormone | Serves as a precursor for the biosynthesis of testosterone and estrone (B1671321). wikipedia.org | Well-established |

| Weak Androgen | Exhibits some androgenic activity through binding to the androgen receptor. nih.gov | Established |

| Bone Maturation | May play a role in skeletal development in pre-pubertal children. nih.gov | Emerging |

| Endocrine Regulation | May act as an endocrine regulator of androgen bioavailability and bioactivity. nih.gov | Hypothesized |

Advanced Analytical Techniques for Metabolomic Profiling

The comprehensive analysis of this compound and its metabolites is crucial for understanding its role in health and disease. Metabolomics, the large-scale study of small molecules, provides a powerful platform for this purpose. Advanced analytical techniques are continuously being developed and refined to improve the sensitivity, selectivity, and throughput of steroid profiling.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the targeted quantification of steroids, including this compound, in complex biological matrices such as plasma, urine, and tissue extracts. nih.gov These methods offer high sensitivity and specificity, allowing for the accurate measurement of a wide range of steroid hormones in a single analysis. Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, particularly for the analysis of volatile and thermally stable steroid derivatives.

Future directions in the analytical profiling of this compound will likely involve:

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, enable untargeted metabolomic studies to identify novel this compound metabolites and related pathways.

Ion Mobility Spectrometry (IMS): Coupling IMS with MS can provide an additional dimension of separation, helping to resolve isomeric steroids that are difficult to distinguish by mass alone.

Multi-platform Approaches: Integrating data from different analytical platforms (e.g., LC-MS, GC-MS, and NMR) can provide a more comprehensive view of the steroid metabolome. nist.gov

| Technique | Advantages | Drawbacks | Primary Application |

|---|---|---|---|

| LC-MS/MS | High sensitivity and specificity, suitable for a wide range of steroids. | Matrix effects can influence ionization efficiency. | Targeted quantification of known steroids. |

| GC-MS | Excellent chromatographic resolution, extensive spectral libraries. | Requires derivatization for non-volatile steroids. | Broad-spectrum steroid profiling. |

| HRMS | High mass accuracy for confident identification of unknown compounds. | Higher instrument cost and more complex data analysis. | Untargeted metabolomics and discovery of novel metabolites. |

| NMR Spectroscopy | Non-destructive, provides detailed structural information. | Lower sensitivity compared to mass spectrometry. | Structural elucidation of purified metabolites. |

Computational Modeling and Predictive Studies on Steroid-Protein Interactions

Computational modeling has become an indispensable tool in steroid research, providing valuable insights into the molecular mechanisms underlying steroid-protein interactions. These in silico approaches can predict how this compound binds to its target proteins, guide the design of new steroid-based drugs, and help to interpret experimental data.

Molecular docking is a widely used computational technique to predict the binding mode and affinity of a small molecule, such as this compound, to the active site of a protein. academie-sciences.fr This can be used to understand how this compound interacts with enzymes involved in its metabolism or with nuclear receptors that mediate its biological effects. Molecular dynamics (MD) simulations can provide a more dynamic picture of these interactions, revealing how the protein and ligand move and adapt to each other over time. nih.govnih.gov

The future of computational modeling in this compound research will likely involve:

Artificial Intelligence and Machine Learning: AI-driven methods are being developed to more accurately predict protein structures and ligand binding affinities, which will enhance the power of computational studies. nih.gov

Multi-scale Modeling: Combining different levels of theory, from quantum mechanics to coarse-grained models, will allow for the study of complex biological processes involving this compound over longer timescales.

Integration with Experimental Data: The combination of computational predictions with experimental data from techniques such as X-ray crystallography and cryo-electron microscopy will be crucial for validating and refining computational models.

| Method | Principle | Application in this compound Research |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Predicting the binding mode of this compound to metabolic enzymes and nuclear receptors. academie-sciences.fr |

| Molecular Dynamics (MD) Simulation | Simulates the movements of atoms and molecules over time. | Studying the conformational changes in proteins upon this compound binding and the stability of the complex. nih.gov |

| Quantum Mechanics (QM) | Describes the electronic structure of molecules to accurately model chemical reactions. | Investigating the enzymatic mechanisms of this compound metabolism. |

| Homology Modeling | Predicts the 3D structure of a protein based on its amino acid sequence and a known experimental structure of a homologous protein. | Building models of steroid-metabolizing enzymes for which no experimental structure is available. |

Q & A

Q. How to ensure compliance with ethical guidelines when using animal models to study this compound pharmacology?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.